Methyl 4-formyl-2,6-dimethylbenzoate
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of methyl 4-formyl-2,6-dimethylbenzoate follows IUPAC guidelines for substituted benzoic acid derivatives. The parent structure is benzoic acid, where the carboxyl group (-COOH) is replaced by a methyl ester (-COOCH₃). Substituents are numbered to assign the lowest possible locants: the formyl group (-CHO) occupies position 4, while methyl groups (-CH₃) are at positions 2 and 6. The full IUPAC name is therefore This compound .
This nomenclature distinguishes it from related compounds, such as methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 708-31-6), where a hydroxyl group replaces the formyl moiety. The presence of the formyl group introduces distinct reactivity patterns, particularly in nucleophilic additions and condensation reactions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₁₂O₃ , derived from the benzoate framework (C₇H₅O₂) modified by three methyl groups (3 × CH₃) and one formyl group (CHO). A computational verification using atomic weights (C: 12.011, H: 1.008, O: 15.999) confirms the molecular weight as 192.21 g/mol .
Table 1: Molecular Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | This compound |
Comparatively, methyl 4-hydroxy-2,6-dimethylbenzoate (C₁₀H₁₂O₃) has a lower molecular weight (180.20 g/mol) due to the absence of the formyl group’s oxygen atom.
Crystallographic Structure and Conformational Analysis
While X-ray crystallographic data for this compound remains unpublished, its conformation can be inferred from analogous structures. For example, methyl 4-formylbenzoate (CAS 1571-08-0) adopts a planar aromatic ring with the formyl group oriented perpendicular to the plane, minimizing steric hindrance. In this compound, the 2- and 6-methyl groups introduce steric constraints, likely forcing the formyl group into a specific dihedral angle relative to the ring.
Table 2: Comparative Structural Features of Related Benzoates
| Compound | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| This compound | 2-CH₃, 4-CHO, 6-CH₃ | Ester, Formyl |
| Methyl 4-hydroxy-2,6-dimethylbenzoate | 2-CH₃, 4-OH, 6-CH₃ | Ester, Hydroxyl |
| Methyl 4-formylbenzoate | 4-CHO | Ester, Formyl |
The methyl groups at positions 2 and 6 create a steric environment that may restrict rotation around the C₄-C(formyl) bond, stabilizing specific conformers. This effect is less pronounced in methyl 4-formylbenzoate, which lacks adjacent methyl substituents.
Electron Density Mapping and Charge Distribution Studies
Electron density studies, though not explicitly reported for this compound, can be extrapolated from its functional groups. The ester moiety (-COOCH₃) is electron-withdrawing due to resonance and inductive effects, reducing electron density at the carbonyl oxygen. Conversely, the methyl groups at positions 2 and 6 donate electrons via hyperconjugation, increasing electron density at those positions. The formyl group (-CHO) further withdraws electrons from the aromatic ring, creating a polarized electronic environment.
Density functional theory (DFT) calculations on similar compounds, such as methyl 2,6-dimethylbenzoate (C₁₀H₁₂O₂), reveal localized negative charges on the ester oxygen atoms and positive charges on the methyl-substituted carbon atoms. In this compound, the formyl group likely intensifies this polarization, making the 4-position susceptible to electrophilic attack.
The interplay between electron-donating and -withdrawing groups creates a unique reactivity profile. For instance, the formyl group’s electrophilic carbon may participate in nucleophilic additions, while the ester group could undergo hydrolysis or transesterification under specific conditions. These properties position the compound as a versatile intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-formyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-6H,1-3H3 |
InChI Key |
YDEBOIHJQFXXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), often in the presence of catalysts or under controlled temperatures.
Major Products Formed
Oxidation: Methyl 4-carboxy-2,6-dimethylbenzoate.
Reduction: Methyl 4-hydroxymethyl-2,6-dimethylbenzoate.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-formyl-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-formyl-2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions and overall stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three structurally related aromatic esters (Table 1).
Table 1: Structural Comparison of Methyl 4-formyl-2,6-dimethylbenzoate and Analogues
Key Observations :
- Reactivity : The aldehyde group in this compound enables condensation reactions (e.g., Schiff base formation), unlike Methyl 3-nitrobenzoate, where the nitro group directs electrophilic substitution .
- Steric Effects : The 2,6-dimethyl substitution imposes steric hindrance, reducing reactivity at the para position compared to unsubstituted analogues like Ethyl 4-hydroxybenzoate .
- Acidity/Basicity : The ester group in this compound is less acidic than the carboxylic acid in 2,6-Dimethylbenzoic acid, limiting its use in ion-exchange reactions .
Spectroscopic and Physicochemical Properties
Table 2: Physicochemical Properties
| Property | This compound | Methyl 3-nitrobenzoate | Ethyl 4-hydroxybenzoate |
|---|---|---|---|
| Melting Point (°C) | 98–100 (hypothetical) | 78–80 | 116–118 |
| Solubility in Water | Insoluble | Slightly soluble | Moderately soluble |
| UV-Vis λ_max (nm) | 270 (aldehyde n→π*) | 310 (nitro π→π*) | 255 (phenol π→π*) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
